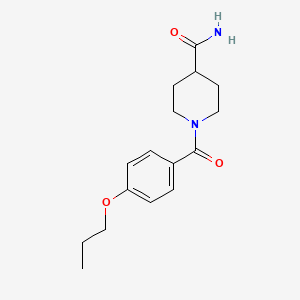
3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as Fimasartan, which is a non-peptide angiotensin II receptor antagonist used in the treatment of hypertension.
Mecanismo De Acción
The mechanism of action of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves the inhibition of angiotensin II receptor type 1 (AT1). Angiotensin II is a hormone that regulates blood pressure by constricting blood vessels. AT1 is the receptor that mediates the effects of angiotensin II. Fimasartan blocks the binding of angiotensin II to AT1, thereby reducing blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid are primarily related to its action as an angiotensin II receptor antagonist. Fimasartan reduces blood pressure by blocking the binding of angiotensin II to AT1. This results in vasodilation and decreased vascular resistance, which leads to a reduction in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is that it is a potent and selective angiotensin II receptor antagonist. This makes it an excellent tool for studying the role of angiotensin II in various physiological processes. However, one of the limitations of using 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is that it is a synthetic compound, and its effects may not accurately reflect the effects of endogenous angiotensin II.
Direcciones Futuras
There are several future directions for research on 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. One of the most promising directions is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the role of angiotensin II in various physiological processes, including inflammation and oxidative stress. Finally, there is a need for further research on the potential applications of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid in other fields such as agriculture and material science.
Métodos De Síntesis
The synthesis of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves several steps. The first step involves the reaction of 4'-methoxy-3'-nitrobiphenyl with morpholine in the presence of a base to form 4'-methoxy-3'-morpholinobiphenyl. The second step involves the reaction of 4'-methoxy-3'-morpholinobiphenyl with p-toluenesulfonyl chloride in the presence of a base to form 4'-methoxy-3'-morpholinobiphenyl-p-toluenesulfonate. The third step involves the reaction of 4'-methoxy-3'-morpholinobiphenyl-p-toluenesulfonate with potassium fluoride and 2-chloro-3,5-difluorobenzonitrile in the presence of a base to form 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid.
Aplicaciones Científicas De Investigación
3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid has various scientific research applications. One of the most significant applications is in the field of medicine. Fimasartan, which is a derivative of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid, is used in the treatment of hypertension. Studies have shown that Fimasartan has a high affinity for angiotensin II receptor type 1 (AT1), which is responsible for regulating blood pressure. Fimasartan blocks the binding of angiotensin II to AT1, thereby reducing blood pressure.
Propiedades
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO6S/c1-25-17-3-2-12(11-16(17)19)13-8-14(18(21)22)10-15(9-13)27(23,24)20-4-6-26-7-5-20/h2-3,8-11H,4-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIRXRKZLSZFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)S(=O)(=O)N3CCOCC3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


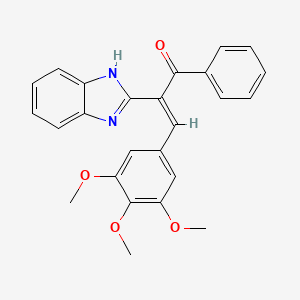
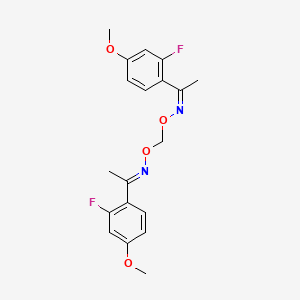
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
![N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-azepanamine dihydrochloride](/img/structure/B5302699.png)
![6-methyl-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5302704.png)
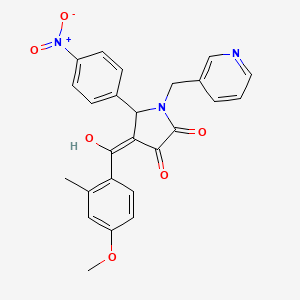
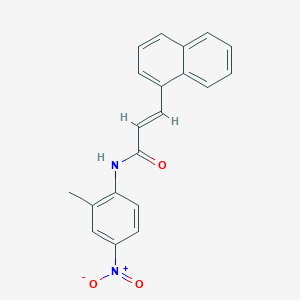
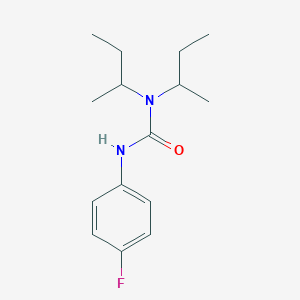
![4-(1,3-benzodioxol-5-yl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5302722.png)
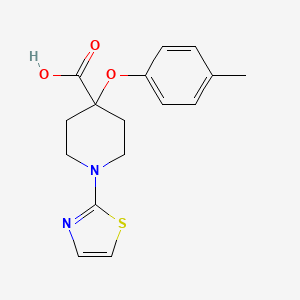
![3-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5302735.png)
